N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide
Brand Name: Vulcanchem
CAS No.: 954071-36-4
VCID: VC6497716
InChI: InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27)
SMILES: C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F
Molecular Formula: C20H21F2N3O2
Molecular Weight: 373.404

N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide

CAS No.: 954071-36-4

Cat. No.: VC6497716

Molecular Formula: C20H21F2N3O2

Molecular Weight: 373.404

* For research use only. Not for human or veterinary use.

N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide - 954071-36-4

Specification

CAS No. 954071-36-4
Molecular Formula C20H21F2N3O2
Molecular Weight 373.404
IUPAC Name N'-(3,4-difluorophenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]oxamide
Standard InChI InChI=1S/C20H21F2N3O2/c21-17-8-5-15(13-18(17)22)24-20(27)19(26)23-10-9-14-3-6-16(7-4-14)25-11-1-2-12-25/h3-8,13H,1-2,9-12H2,(H,23,26)(H,24,27)
Standard InChI Key WBLPFNXPNMPZSX-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N1-(3,4-difluorophenyl)-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamide consists of an oxalamide core (NH–C(=O)–C(=O)–NH) bridging two aromatic systems:

  • N1-substituent: A 3,4-difluorophenyl group introducing electron-withdrawing fluorine atoms at meta and para positions.

  • N2-substituent: A 4-(pyrrolidin-1-yl)phenethyl moiety, combining a phenethyl chain with a pyrrolidine ring at the para position .

The SMILES notation O=C(NCCc1ccc(N2CCCC2)cc1)C(=O)Nc1ccc(F)c(F)c1 confirms the connectivity, highlighting the ethyl spacer between the oxalamide and pyrrolidine-bearing phenyl ring .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₁F₂N₃O₂
Molecular Weight373.4 g/mol
CAS Registry954071-36-4
Hydrogen Bond Donors3 (two amide NH, one pyrrolidine NH)Calculated
Hydrogen Bond Acceptors5 (two carbonyl O, two F, one pyrrolidine N)Calculated
Rotatable Bonds7Calculated

Synthetic Pathways and Analytical Data

Hypothesized Synthesis

While no explicit synthesis is documented for this compound, its structure suggests a two-step approach:

  • Oxalamide Formation: Condensation of 3,4-difluoroaniline with ethyl oxalyl chloride to yield N-(3,4-difluorophenyl)oxalamic acid.

  • Coupling Reaction: Amide coupling between the oxalamic acid intermediate and 4-(pyrrolidin-1-yl)phenethylamine using carbodiimide reagents (e.g., EDC/HOBt) .

This strategy mirrors methods for analogous oxalamides, where activating agents facilitate amide bond formation under inert conditions .

Spectroscopic Characterization

Though experimental spectra are unavailable, predicted analytical data include:

  • IR Spectroscopy: Strong absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N–H stretch).

  • ¹H NMR: Distinct signals for pyrrolidine protons (δ 2.5–3.5 ppm), fluorophenyl aromatic protons (δ 6.8–7.2 ppm), and phenethyl chain protons (δ 2.6–3.1 ppm for CH₂ groups).

  • MS (ESI+): Expected [M+H]⁺ peak at m/z 374.4 .

Future Research Directions

  • Target Identification: High-throughput screening against kinase and GPCR panels to elucidate primary targets.

  • SAR Studies: Modifying the pyrrolidine ring (e.g., N-methylation) or fluorophenyl group to optimize potency and selectivity.

  • ADMET Profiling: In vitro assays for metabolic stability (e.g., microsomal half-life) and cytochrome P450 inhibition.

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